![molecular formula C18H21NO4S2 B2951750 (5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone CAS No. 1448073-93-5](/img/structure/B2951750.png)
(5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone
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Overview
Description
(5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone, also known as PTC-209, is a small molecule inhibitor that has been studied for its potential use in cancer treatment.
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by (5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include pH, temperature, presence of other molecules, and the specific cellular environment. Specific details about how these factors influence the action of this compound are currently unknown .
Advantages and Limitations for Lab Experiments
(5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone has several advantages for lab experiments, including its high potency and specificity for BMI-1 inhibition, as well as its ability to inhibit cancer stem cell self-renewal. However, this compound has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
Future Directions
There are several potential future directions for (5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone research, including:
1. Combination therapy: this compound could be combined with other cancer treatments, such as chemotherapy or immunotherapy, to enhance their effectiveness and reduce the risk of tumor recurrence.
2. Biomarker identification: this compound could be used to identify biomarkers that are predictive of response to BMI-1 inhibition, which could help to identify patients who are most likely to benefit from this treatment.
3. Clinical trials: this compound could be tested in clinical trials to determine its safety and efficacy in humans, and to identify the optimal dose and administration route.
4.
Synthesis Methods
(5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone can be synthesized using a multi-step process involving the reaction of 2-furylcarbinol with para-toluenesulfonyl chloride, followed by the reaction of the resulting intermediate with thiomorpholine and then with 2-methylbenzyl bromide. The final product is obtained through the reaction of the intermediate with sodium methoxide and formaldehyde.
Scientific Research Applications
(5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone has been studied for its potential use in cancer treatment due to its ability to inhibit the activity of BMI-1, a protein that plays a key role in the self-renewal of cancer stem cells. Inhibition of BMI-1 has been shown to reduce the growth and survival of cancer stem cells, which are thought to be responsible for tumor initiation, progression, and resistance to chemotherapy.
properties
IUPAC Name |
[5-[(2-methylphenyl)methylsulfonylmethyl]furan-2-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S2/c1-14-4-2-3-5-15(14)12-25(21,22)13-16-6-7-17(23-16)18(20)19-8-10-24-11-9-19/h2-7H,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDVUHUXGQHXBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)CC2=CC=C(O2)C(=O)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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